Cas no 577691-70-4 (7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid)

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid
- AK120039
- KB-249710
- SureCN620725
- 7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylicacid
- DTXSID40619211
- AJXKJDTWXSWNQS-UHFFFAOYSA-N
- DB-359773
- SCHEMBL620725
- 577691-70-4
- 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid
-
- MDL: MFCD23701714
- インチ: InChI=1S/C8H5ClN2O3S/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)
- InChIKey: AJXKJDTWXSWNQS-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(SC1)C=C(C(=N2)C(O)=O)Cl
計算された属性
- せいみつぶんしりょう: 243.9709409g/mol
- どういたいしつりょう: 243.9709409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 105Ų
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C079135-100mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
Matrix Scientific | 100327-1g |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid, 95+% |
577691-70-4 | 95+% | 1g |
$1647.00 | 2023-09-08 | |
Alichem | A029189710-1g |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 95% | 1g |
$690.80 | 2023-09-01 | |
Matrix Scientific | 100327-250mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid, 95+% |
577691-70-4 | 95+% | 250mg |
$742.00 | 2023-09-08 | |
TRC | C079135-50mg |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738481-1g |
7-Chloro-3-oxo-3,4-dihydro-2h-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid |
577691-70-4 | 98% | 1g |
¥5596.00 | 2024-05-08 |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acidに関する追加情報
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid (CAS No. 577691-70-4): A Comprehensive Overview
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid, identified by its CAS number 577691-70-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido-thiazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen and sulfur atoms in its core structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The< strong>7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid molecule exhibits a complex system of functional groups, including a chloro substituent at the 7-position, an oxo group at the 3-position, and a carboxylic acid moiety at the 6-position. These features contribute to its reactivity and potential interactions with biological targets. The presence of the pyrido-thiazine ring system is particularly noteworthy, as it is a known pharmacophore in various bioactive molecules.
In recent years, there has been a growing interest in< strong>pyrido-thiazine derivatives due to their demonstrated efficacy in modulating various biological pathways. Research has shown that compounds within this class can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The< strong>7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid (CAS No. 577691-70-4) is being explored as a potential lead compound in these efforts.
One of the most compelling aspects of< strong>7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid is its structural flexibility. The heterocyclic core allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological profile. For instance, the chloro group can be replaced or modified to enhance binding affinity or selectivity for specific targets. Similarly, the carboxylic acid functionality can be used to form esters or amides, further expanding the compound's potential applications.
The< strong>CAS No. 577691-70-4 identifier ensures that researchers can reliably source and reference this compound in their studies. Its precise nomenclature adheres to international standards, facilitating accurate communication and collaboration within the scientific community. This level of precision is crucial in medicinal chemistry, where even minor variations in structure can significantly impact biological activity.
The synthesis of< strong>7-Chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers often employ advanced synthetic techniques such as cyclization reactions and functional group transformations to construct the desired heterocyclic framework. The introduction of the chloro substituent typically involves halogenation reactions under controlled conditions to prevent unwanted side products.
In terms of biological activity,< strong>7-Chloro-3-o x o -3 ,4 -d i h y d r o -2 H - p y r i d o -3 ,2 -b1 ,4 -th i a z i n e -6 -carboxylic acid has shown promise in preclinical studies as a modulator of enzyme activity. Specifically, it has been investigated for its potential to inhibit certain kinases that are implicated in cancer progression. By binding to these enzymes' active sites, the compound can disrupt signaling pathways that drive tumor growth and proliferation.
The carboxylic acid group in< strong>7-Chloro - 3 - ox o - 3 , 4 - di h y d ro - 2 H - p y r i d o - 3 , 2 - b1 , 4 - t h i a z i n e - 6 - carboxylic acid also offers opportunities for further derivatization. For example, forming esters or amides can alter the compound's solubility and metabolic stability, making it more suitable for certain delivery systems or therapeutic applications. These modifications are often explored in parallel with initial structural optimization efforts.
The< strong>CAS No .577691−70−4 designation ensures that this compound is properly documented and traceable throughout its lifecycle from synthesis to final application. This level of regulatory compliance is essential for compounds intended for use in clinical trials or commercial products. Documentation standards help ensure consistency and reproducibility across different research groups and production facilities.
The exploration of< strong>pyrido-thiazine derivatives, including< strong>7-Chloro - 3-o x o − 3 , 4 − di h y d ro − 2 H − p y r i d o − 3 , 2 − b1 , 4 − t h i a z i n e −6−carboxylic acid (CAS No .577691−70−4), continues to be an active area of research due to their broad spectrum of potential applications. Advances in computational chemistry and high-throughput screening technologies are accelerating the discovery process by allowing researchers to predict and test new derivatives more efficiently than ever before.
In conclusion,< strong >7-Chloro - 3-o x o − 3 , 4 − di h y d ro − 2 H − p y r i d o − 3 , 2 − b1 , 4 − t h i a z i n e −6−carboxylic acid (CAS No .577691−70−4) represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into novel therapeutic agents. As research progresses,this compound will likely continue to play a significant role in advancing our understanding of heterocyclic chemistry and its applications in medicine.
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